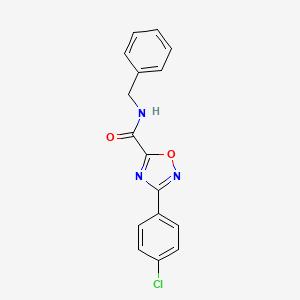
1-(Pyridin-3-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(PYRIDIN-3-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridine ring attached to a urea moiety, which is further connected to a trimethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(PYRIDIN-3-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA typically involves the reaction of pyridine-3-methanol with 3,4,5-trimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Preparation of pyridine-3-methanol by the reduction of pyridine-3-carboxaldehyde using a suitable reducing agent such as sodium borohydride.
Step 2: Reaction of pyridine-3-methanol with 3,4,5-trimethoxyphenyl isocyanate in an inert solvent like dichloromethane at room temperature.
Step 3: Purification of the product using column chromatography to obtain pure 1-[(PYRIDIN-3-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as crystallization and recrystallization to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(PYRIDIN-3-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the methoxy groups.
Scientific Research Applications
1-[(PYRIDIN-3-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-[(PYRIDIN-3-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use. For example, in anticancer research, the compound may inhibit the activity of certain kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-[(PYRIDIN-4-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA
- 1-[(PYRIDIN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA
- 1-[(PYRIDIN-3-YL)METHYL]-3-(2,4,5-TRIMETHOXYPHENYL)UREA
Uniqueness
1-[(PYRIDIN-3-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)UREA is unique due to the specific positioning of the pyridine and trimethoxyphenyl groups, which imparts distinct chemical and biological properties. The presence of the methoxy groups at the 3, 4, and 5 positions of the phenyl ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H19N3O4 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-7-12(8-14(22-2)15(13)23-3)19-16(20)18-10-11-5-4-6-17-9-11/h4-9H,10H2,1-3H3,(H2,18,19,20) |
InChI Key |
BUSQVWIYBQWAJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromen-4-yl)-N-methylmethanamine](/img/structure/B11478026.png)
![7,10-dimethoxy-6-(2-nitrophenyl)-2,3,4,4a,6,10b-hexahydro-1H-benzo[c]chromene](/img/structure/B11478034.png)

![1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11478041.png)
![7-[4-(2-Amino-2-oxoethoxy)phenyl]-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478048.png)
![N-[2-(furan-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11478051.png)
![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-thiophenecarbaldehyde](/img/structure/B11478057.png)
![2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile](/img/structure/B11478059.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[4-(propylamino)phenyl]propanoate](/img/structure/B11478061.png)
![4-amino-N-[1-benzyl-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B11478062.png)
![3-({[2-(4H-1,2,4-triazol-4-yl)pyridin-4-yl]carbonyl}amino)benzoic acid](/img/structure/B11478067.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]-2-phenylacetamide](/img/structure/B11478076.png)
![1-{3-[(4-fluorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B11478078.png)
![7-(2,3-Difluorophenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11478079.png)
